6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide
Overview
Description
6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O2 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
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Biological Activity
6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide (CAS No. 1346703-22-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Property | Details |
---|---|
Molecular Formula | C21H23BrN4O |
Molecular Weight | 423.34 g/mol |
CAS Number | 1346703-22-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function as an inhibitor of specific enzymes and receptors involved in cancer progression and inflammation. The compound's structure suggests it may interact with the indoleamine 2,3-dioxygenase (IDO1) enzyme, which plays a crucial role in immune response modulation and tumor immune escape.
IDO1 Inhibition
Recent studies have highlighted the significance of IDO1 as a target for cancer therapy. Inhibition of IDO1 can reactivate T-cell responses against tumors, making it a promising strategy in immunotherapy. The compound's structural similarity to known IDO1 inhibitors indicates potential efficacy in this area .
Anticancer Activity
Research has indicated that derivatives of indazole compounds exhibit significant anticancer properties. For instance, one study evaluated the anticancer effects of similar compounds on various cancer cell lines, demonstrating that they could induce apoptosis and inhibit cell proliferation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Indoleamine 2,3-Dioxygenase Inhibitors :
- Mechanistic Insights :
Summary of Biological Activities
Activity | Details |
---|---|
IDO1 Inhibition | Reactivates immune response against tumors |
Anticancer Effects | Induces apoptosis in cancer cells |
Cell Proliferation | Inhibits growth and migration in various cancer types |
Properties
IUPAC Name |
6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]indazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c1-12-7-13(2)25-21(28)17(12)10-23-20(27)16-8-14(22)9-19-18(16)11-24-26(19)15-5-3-4-6-15/h7-9,11,15H,3-6,10H2,1-2H3,(H,23,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNJJCIQEURUTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)Br)C4CCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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